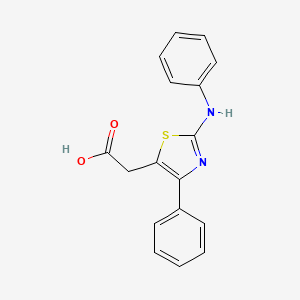
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Bioactive Compounds
Research has demonstrated the synthesis of novel bioactive compounds bearing the 1,2,4-oxadiazole ring, similar to part of the structure of the compound . For example, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity toward a panel of cell lines, showcasing the potential of these structures in medicinal chemistry (Maftei et al., 2013).
Development of Antimicrobial Agents
Quinazoline-2,4-dione derivatives have been evaluated for their antimicrobial activities, including against mycobacteria and gyrase mutant strains, highlighting the scaffold's utility in developing new antimicrobials. For instance, Malik et al. (2011) assessed quinazolinediones against cultured Mycobacterium smegmatis and found these compounds exhibited activity, albeit with higher MIC values compared to fluoroquinolones, suggesting a potential area for optimization in antimicrobial drug discovery (Malik et al., 2011).
Green Chemistry Applications
The use of "on water" protocols for synthesizing complex heterocyclic structures, such as those involving quinazoline derivatives, represents an environmentally friendly approach to chemical synthesis. Rajesh et al. (2011) described a L-proline-catalyzed synthesis method that proceeds with high atom economy, showcasing an example of green chemistry principles applied to the synthesis of heterocyclic compounds (Rajesh et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-fluorobenzylamine and 2-aminobenzoic acid. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, which is synthesized from 3-ethoxyaniline and ethyl chloroformate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "2-aminobenzoic acid", "3-ethoxyaniline", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 2-fluorobenzylamine (1.0 equiv) and 2-aminobenzoic acid (1.1 equiv) in methanol and add a catalytic amount of acetic acid.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and filter the resulting solid.", "- Wash the solid with diethyl ether and dry under vacuum to obtain the product.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester:", "- Dissolve 3-ethoxyaniline (1.0 equiv) in dichloromethane and add a catalytic amount of triethylamine.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour.", "- Add water to the reaction mixture and extract with dichloromethane.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "- Dissolve the resulting solid in methanol and add a catalytic amount of sodium hydroxide.", "- Heat the reaction mixture at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "- Extract the resulting mixture with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution.", "- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.", "- Stir the reaction mixture at room temperature for 4 hours.", "- Filter the resulting precipitate and wash with dichloromethane.", "- Evaporate the solvent under reduced pressure and purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "- Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the final product." ] } | |
CAS-Nummer |
1207028-11-2 |
Produktname |
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H19FN4O4 |
Molekulargewicht |
458.449 |
IUPAC-Name |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |
InChI-Schlüssel |
WVBDHHUPXFZHPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)
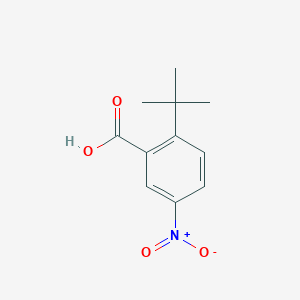
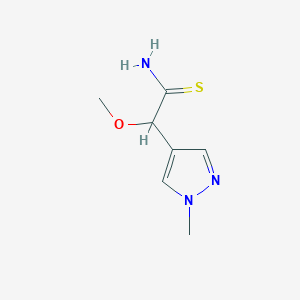
![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]but-2-ynamide](/img/structure/B2599763.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2599764.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2599769.png)
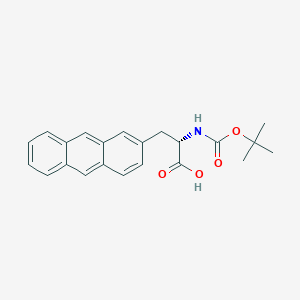
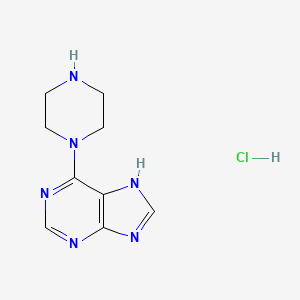
![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)
